Cas no 4919-10-2 (7-methyl-[1,2,4]triazolo[4,3-a]pyridine)

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a methyl substituent at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-active compounds. The methyl group improves lipophilicity and metabolic stability, contributing to optimized pharmacokinetic profiles. The compound’s versatility also extends to materials science, where it serves as a building block for functionalized heteroaromatic systems. High purity grades are available to ensure reproducibility in research and industrial applications.
7-methyl-[1,2,4]triazolo[4,3-a]pyridine structure
4919-10-2 structure
Product Name:7-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS No:4919-10-2
MF:C7H7N3
MW:133.150580644608
CID:1518694
PubChem ID:250847
Update Time:2025-06-13

7-methyl-[1,2,4]triazolo[4,3-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-[1,2,4]triazolo[4,3-a]pyridine
    • SureCN12093722
    • AC1Q4YIE
    • NSC70722
    • AR-1H3710
    • 7-Methyl-s-triazolo&lt
    • 4,3-a&gt
    • pyridin
    • 7-Methyl[1,2,4]triazolo[4,3-a]pyridine
    • AC1L5IJZ
    • CTK4J1142
    • NCIOpen2_000486
    • SureCN12093722; AC1Q4YIE; NSC70722; AR-1H3710; 7-Methyl-s-triazolo< 4,3-a> pyridin; 7-Methyl[1,2,4]triazolo[4,3-a]pyridine; AC1L5IJZ; CTK4J1142; NCIOpen2_000486;
    • MFCD09994419
    • 7-Methyl[1,2,4]triazolo[4,3-a]pyridine #
    • SCHEMBL12093722
    • D74513
    • AKOS006312934
    • SY355523
    • NSKBIOGKGMWUQC-UHFFFAOYSA-N
    • CS-0084373
    • 4919-10-2
    • DTXSID10290738
    • NSC-70722
    • 7-Methyl-1,2,4-triazolo[4,3-a]pyridine
    • s-Triazolo[4,3-a]pyridine, 7-methyl-
    • Inchi: 1S/C7H7N3/c1-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3
    • InChI Key: NSKBIOGKGMWUQC-UHFFFAOYSA-N
    • SMILES: N12C=NN=C1C=C(C)C=C2

Computed Properties

  • Exact Mass: 133.063997236g/mol
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 30.2Ų

7-methyl-[1,2,4]triazolo[4,3-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM338398-1g
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine
4919-10-2 95%+
1g
$1688 2021-08-18
Chemenu
CM338398-1g
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine
4919-10-2 95%+
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Additional information on 7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Recent Advances in the Study of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) and Its Applications in Chemical Biology and Medicine

The compound 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on the synthesis, biological activity, and mechanistic insights of this heterocyclic compound, which belongs to the triazolopyridine class.

Recent literature highlights the role of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine as a key scaffold in drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective inhibitor of phosphodiesterase 4 (PDE4), a target implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The compound exhibited high binding affinity (IC50 = 12 nM) and improved metabolic stability compared to earlier analogs, making it a promising candidate for further preclinical development.

Another significant advancement was reported in ACS Chemical Biology (2024), where researchers explored the compound's interaction with GABAA receptors. Through a combination of molecular docking and electrophysiological assays, the study revealed that 7-methyl-[1,2,4]triazolo[4,3-a]pyridine acts as a positive allosteric modulator at specific receptor subtypes, suggesting potential applications in neurological disorders such as anxiety and epilepsy. The structural modifications at the 7-methyl position were found to critically influence receptor selectivity.

From a synthetic chemistry perspective, a novel green chemistry approach for the production of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine was developed and published in Organic Process Research & Development (2023). The new method utilizes microwave-assisted synthesis with a 78% yield improvement over traditional routes, while significantly reducing hazardous waste generation. This advancement addresses key challenges in scaling up production for pharmaceutical applications.

Emerging research also indicates potential anticancer properties of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives. A 2024 study in European Journal of Medicinal Chemistry demonstrated that specific analogs exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with nanomolar potency in various cancer cell lines. Structure-activity relationship (SAR) analysis revealed that the methylation pattern significantly affects both potency and selectivity profiles.

In conclusion, recent studies on 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) highlight its growing importance as a privileged structure in medicinal chemistry. The compound's diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable scaffold for developing novel therapeutics across multiple disease areas. Future research directions may focus on optimizing pharmacokinetic properties and exploring combination therapies with existing drugs.

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